molecular formula C24H16ClN3O3 B2358522 2-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1357738-95-4

2-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Número de catálogo: B2358522
Número CAS: 1357738-95-4
Peso molecular: 429.86
Clave InChI: JAVMJIFPCNBKBA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This heterocyclic compound features an isoquinolin-1(2H)-one core fused with a 1,2,4-oxadiazole ring. The 3-chlorophenyl group at position 2 and the 3-methoxyphenyl-substituted oxadiazole at position 4 contribute to its unique electronic and steric profile. The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the chlorine and methoxy substituents modulate lipophilicity and dipole interactions.

Propiedades

IUPAC Name

2-(3-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O3/c1-30-18-9-4-6-15(12-18)22-26-23(31-27-22)21-14-28(17-8-5-7-16(25)13-17)24(29)20-11-3-2-10-19(20)21/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVMJIFPCNBKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a heterocyclic organic molecule that has garnered interest due to its potential biological activities. Its unique structural features, including the isoquinoline and oxadiazole moieties, suggest a variety of interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit varying degrees of antibacterial activity. For instance, derivatives containing the 1,2,4-oxadiazole ring are known for their effectiveness against several bacterial strains. In studies involving related compounds, moderate to strong antibacterial effects were observed against Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Notably, oxadiazole derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE) and urease . For example, certain related compounds demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong inhibitory potential compared to standard drugs . The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

The biological activity of 2-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding: The compound may bind to active sites on enzymes like AChE or urease, leading to decreased enzymatic activity.
  • Receptor Interaction: It could modulate receptor activity through competitive or non-competitive inhibition.
  • Signal Transduction Pathways: By affecting intracellular signaling pathways, it may influence cellular responses related to inflammation or apoptosis.

Study 1: Antibacterial Screening

In a comparative study of various oxadiazole derivatives, the compound was tested against multiple bacterial strains. Results indicated that it exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) significantly lower than that of control antibiotics .

Study 2: Enzyme Inhibition Assays

Another study focused on the enzyme inhibition properties of similar compounds. The results showed that the tested derivatives had potent inhibitory effects on urease and AChE, suggesting that modifications in the oxadiazole structure could enhance biological efficacy .

CompoundTarget EnzymeIC50 (µM)
Compound AAChE0.63
Compound BUrease1.13
Compound CUrease6.28

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with six oxadiazole-containing analogs from and other structurally related molecules (–7). Key differences include:

Compound Core Structure Substituents Yield (%) Purity (%) Potential Target
Target Compound Isoquinolin-1(2H)-one 3-chlorophenyl, 3-methoxyphenyl-oxadiazole N/A N/A Inferred: TRP channels
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Compound 46, ) Benzo[d]imidazol-2-one 4-chlorophenethyl-oxadiazole 72 99.01 TRPA1/TRPV1 antagonist
3-(4-{[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid () Cyclobutane-carboxylic acid 3-chlorophenyl-oxadiazole, methoxyphenyl linker N/A N/A Unknown (structural analog)
[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone () Dihydroisoquinoline 2-chlorophenyl-1,2-oxazole N/A N/A Unknown (structural analog)

Key Observations :

’s 1,2-oxazole ring has lower electronegativity than 1,2,4-oxadiazole, reducing hydrogen-bond acceptor strength .

Substituent Effects: The 3-methoxyphenyl group in the target compound may improve solubility compared to the 4-chlorophenethyl group in Compound 44. However, the methoxy group’s electron-donating nature could weaken binding to electrophilic pockets in TRP channels relative to electron-withdrawing groups (e.g., trifluoromethyl in Compounds 47–51) . The direct attachment of oxadiazole to the isoquinolinone core (target compound) reduces conformational flexibility compared to methylene-linked analogs (), possibly affecting target engagement .

Synthetic Feasibility :

  • Yields for oxadiazole-containing compounds in range widely (30–72%), influenced by steric hindrance from substituents. The target compound’s synthesis may face challenges due to the bulky 3-methoxyphenyl group, though specific data is unavailable .

Research Findings and Implications

  • The 3-chlorophenyl group may mimic the 4-chlorophenethyl moiety in Compound 46, which showed high purity (99.01%) and moderate yield (72%) .
  • Physicochemical Properties :
    • Lipophilicity : The 3-chlorophenyl and methoxyphenyl groups balance lipophilicity (Cl: +0.71, OCH3: -0.02 in π-values), favoring membrane permeability.
    • Metabolic Stability : The oxadiazole ring resists oxidative degradation, a common advantage over ester or amide-containing analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.